卤角菜碱

描述

Halostachine, a molecule of interest in synthetic chemistry, is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis of halostachine analogues and related compounds. Halostachine analogues are synthesized using various methodologies, including the use of haloalkynes and chiral arene-chromium-tricarbonyl complexes. These methods demonstrate the versatility and utility of halostachine and its analogues in the field of organic synthesis, potentially leading to applications in drug discovery and material science .

Synthesis Analysis

The synthesis of halostachine analogues is achieved through several innovative approaches. One method involves the addition of the anion of t-buylformamidine to chiral arene-chromium-tricarbonyl complexes, resulting in high diastereoselectivity and yield after saponification and decomplexation . Another approach uses acid-promoted cyclisation of homochiral halostachine chromium tricarbonyl, which proceeds with retention of configuration . Additionally, a three-step synthesis starting from o-tolualdehyde-chromium-tricarbonyl complex has been developed to produce enantiomerically pure halostachine analogues . These methods highlight the importance of chiral catalysts and complexes in the enantiospecific synthesis of halostachine analogues.

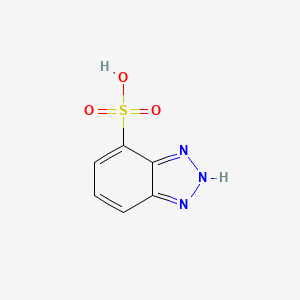

Molecular Structure Analysis

The molecular structure of halostachine analogues is characterized by the presence of an aromatic ring and a secondary amine. The stereochemistry of these compounds is crucial, as demonstrated by the synthesis of enantiomerically pure analogues . The X-ray structure of an intermediate complexed oxazoline confirmed the proposed model for the approach of a nucleophile on arene complexes, which is essential for understanding the stereochemical outcomes of the synthesis .

Chemical Reactions Analysis

Halostachine analogues undergo various chemical reactions that are essential for their synthesis. These include cyclisation reactions that are highly stereoselective and proceed with retention of configuration . The use of haloalkynes in synthetic transformations showcases the ability to retain halogen moieties during reactions, which is beneficial for subsequent structural modifications and bond formations . The reactivity of halostachine analogues towards different reagents and conditions is a key aspect of their chemical analysis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of halostachine itself are not detailed in the provided papers, the properties of haloalkynes and \u03b1-haloketones, which are related to halostachine synthesis, are discussed. Haloalkynes serve as versatile building blocks due to their dual functionalization and diverse reactivity . The reactivity of \u03b1-haloketones towards various nucleophiles and their utility in heterocyclic synthesis are also reviewed, indicating their importance in the synthesis of complex molecules . These properties are instrumental in the development of new synthetic methods and the advancement of chemical synthesis.

科学研究应用

合成技术

卤角菜碱是一种在各种科学领域中引起关注的化合物,其合成方法一直是研究的重点。一项研究提出了一种从 O-保护的光学活性氰醇衍生物中高效的三步一锅合成 (R)-卤角菜碱及其类似物的方法,产率在 74% 到 97% 之间 (Zandbergen 等,1992)。该合成包括将腈 DIBAL 还原为亚胺,转化为仲亚胺,并用硼氢化钠还原为相应的 N-取代的 β-乙醇胺。此外,从光学纯的 (−)-aR-[邻甲苯甲醛]-铬-三羰基配合物合成了光学纯的 (+)-S-卤角菜碱类似物,为具有邻位取代芳环的各种光学纯卤角菜碱类似物提供了一条途径 (Solladié-Cavallo 等,1992)。

立体化学应用

卤角菜碱类似物的合成也已通过手性芳烃-铬-三羰基配合物进行了探索。一项研究表明,通过这种方法获得卤角菜碱类似物具有高非对映选择性 (Solladié-Cavallo & Bencheqroun, 1991)。另一项研究工作描述了 R-(−)-卤角菜碱类似物的 4 步合成,总产率为 80%,ee 为 94%,突出了该方法在芳环和胺上的烷基上引入各种取代基方面的多功能性 (Solladié-Cavallo & Bencheqroun, 1991)。

在材料科学和药物设计中的潜在应用

虽然在此背景下没有发现关于卤角菜碱的具体研究,但卤素键合的更广泛领域(包括涉及卤角菜碱中卤素原子的相互作用)已得到广泛研究。当分子实体中卤素原子相关的亲电区域与另一个或相同的分子实体中的亲核区域之间存在净吸引相互作用时,就会发生卤素键合。已证明这种相互作用在材料科学、生物分子识别和药物设计中具有应用 (Cavallo 等,2016)。基于使用卤素键合的设计的具体优势已显示在这些领域中具有显着意义,这表明卤角菜碱可以进一步探索的潜在领域。

作用机制

- Additionally, halostachine induces lipolysis , which is the breakdown and release of fatty acids from adipose tissue. This property contributes to its potential as a fat-burning compound .

Mode of Action

Pharmacokinetics

Its natural occurrence and synthetic availability contribute to ongoing scientific interest . 🌟

安全和危害

属性

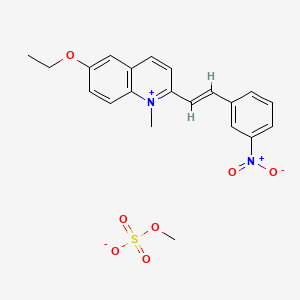

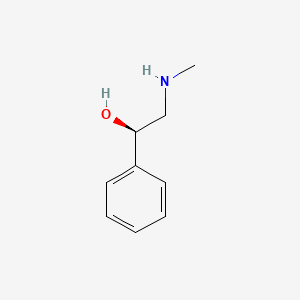

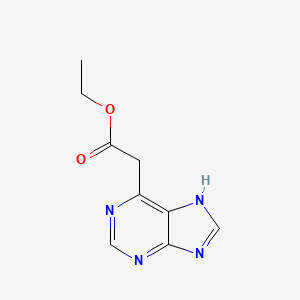

IUPAC Name |

(1R)-2-(methylamino)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTYHONEGJTYQV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879576 | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

495-42-1 | |

| Record name | Halostachine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halostachine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halostachine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSTACHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is halostachine and where is it found?

A1: Halostachine ((+)-(S)-2-Methylamino-1-phenylethanol) is a naturally occurring alkaloid found in certain plant species, including tall fescue (Festuca arundinacea) []. It is often found alongside other alkaloids, such as perloline and ergovaline [].

Q2: What are the potential biological effects of halostachine?

A2: Halostachine is known to possess sympathomimetic properties []. Research suggests it may have vasoactive potential in cattle [, ].

Q3: How does the stereochemistry of halostachine impact its use in chemical synthesis?

A3: The specific stereochemistry of halostachine, particularly the (+)-(S) enantiomer, makes it a valuable starting material for the enantiospecific synthesis of various biologically relevant compounds. For instance, it can be used to synthesize (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [, ] and (+)-(R)-1-phenyl-3-methyl-1,2,4,5-tetrahydrobenz[d]azepine [, ] with high stereoselectivity.

Q4: What role does arene chromium tricarbonyl chemistry play in the synthesis of compounds related to halostachine?

A4: Arene chromium tricarbonyl complexes are valuable tools for enhancing the stereoselectivity of various reactions. Studies have shown that complexation of halostachine derivatives with a chromium tricarbonyl group can lead to highly stereoselective cyclization reactions, ultimately enabling the synthesis of specific enantiomers of complex molecules [, , , , , ].

Q5: Can you provide an example of how the structure of halostachine has been modified for specific synthetic applications?

A5: Researchers have synthesized a trifluoromethyl-tethered analogue of (S)-halostachine using an asymmetric Henry reaction []. This modification highlights the potential for derivatizing halostachine to explore its structure-activity relationships and develop new compounds with potentially enhanced or modified biological activities.

Q6: What spectroscopic techniques have been used to characterize halostachine?

A6: Researchers have employed a variety of spectroscopic methods to characterize halostachine, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy, ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and natural bond orbital (NBO) analysis [].

Q7: Are there any computational studies on halostachine?

A7: Yes, computational studies have been performed on halostachine, including nonlinear optical (NLO) investigations and molecular docking simulations []. These studies aim to better understand the physicochemical properties and potential interactions of halostachine with biological targets.

Q8: What is the historical significance of halostachine research?

A8: Early research on halostachine stemmed from investigations into the cause of ryegrass staggers, a neurological disorder observed in livestock grazing on ryegrass []. This research led to the identification of halostachine as a potential contributing factor, alongside other alkaloids like perloline.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)